molecular formula C19H20N2O6 B4550157 3,4,5-trimethoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

3,4,5-trimethoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

Cat. No.: B4550157
M. Wt: 372.4 g/mol
InChI Key: GHRNOBUOWKUCAI-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a useful research compound. Its molecular formula is C19H20N2O6 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.13213636 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiarrhythmic Potential

Research by Koini et al. (2009) explored derivatives of benzopyran and benzoxazine, including compounds with structural similarities to 3,4,5-trimethoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide, for their antiarrhythmic effects against ischemia-reperfusion injury. Selected compounds demonstrated significant suppression of reperfusion arrhythmias and reduced malondialdehyde content, indicating potential as antiarrhythmic agents with class IB and III properties (Koini et al., 2009).

Anticancer Activity

A study by Ravinaik et al. (2021) focused on the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, evaluating their anticancer efficacy against various cancer cell lines. The findings suggest that these derivatives, which share the trimethoxyphenyl motif, possess moderate to excellent anticancer activities, underscoring their potential in cancer therapy (Ravinaik et al., 2021).

Antimicrobial and Antioxidant Properties

Another study conducted by Sonia et al. (2013) synthesized benzoxazinyl pyrazolone arylidenes, demonstrating potent antimicrobial and antioxidant activities. These compounds, which are structurally related to the compound of interest, highlight the broader antimicrobial applications of benzoxazin derivatives (Sonia et al., 2013).

Synthesis and Coordination Chemistry

Facchin et al. (2002) investigated the synthesis, coordination, and reactivity of phenyl isocyanides derivatives, paving the way for the development of benzoxazin-2-ylidene complexes. This study underscores the compound's relevance in the field of coordination chemistry and its potential for creating novel complexes with metals (Facchin et al., 2002).

Apoptosis Induction in Cancer Therapy

Sirisoma et al. (2009) discovered N′-(2-oxoindolin-3-ylidene)benzohydrazides as potent inducers of apoptosis, using a cell- and caspase-based high-throughput screening assay. This finding is significant for the development of new therapeutic agents targeting apoptosis in cancer cells, indicating the potential therapeutic applications of structurally related compounds (Sirisoma et al., 2009).

Mechanism of Action

Target of Action

The compound’s primary targets include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets, leading to a variety of effects. For instance, it inhibits tubulin, a protein essential for microtubule dynamics and cell division . It also inhibits Hsp90, a chaperone protein involved in protein folding and stability . Furthermore, it inhibits TrxR, an enzyme involved in the cellular response to oxidative stress . The compound also inhibits HLSD1, a demethylase that regulates gene expression . Additionally, it inhibits ALK2, a kinase involved in signal transduction , and P-gp, a transporter protein that contributes to multidrug resistance .

Biochemical Pathways

The compound affects various biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting tubulin, it disrupts microtubule dynamics, affecting cell division and potentially leading to cell death . By inhibiting Hsp90, it can destabilize client proteins, affecting multiple signaling pathways . By inhibiting TrxR, it can increase oxidative stress within the cell . By inhibiting HLSD1, it can alter gene expression profiles . By inhibiting ALK2, it can disrupt signal transduction pathways . By inhibiting P-gp, it can enhance the efficacy of other drugs by preventing their efflux from the cell .

Result of Action

The compound’s action results in a variety of molecular and cellular effects. For instance, it can inhibit cell division, disrupt protein folding, increase oxidative stress, alter gene expression, disrupt signal transduction, and enhance the efficacy of other drugs . These effects can potentially lead to cell death, making the compound a potential candidate for anti-cancer therapy .

Safety and Hazards

The safety and hazards associated with this compound are not known without specific experimental data. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, reactivity, and potential biological activity. It could be interesting to explore its interactions with biological targets, given the known activities of benzamides and benzoxazinones .

Biochemical Analysis

Biochemical Properties

3,4,5-trimethoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the trimethoxyphenyl group in this compound has been shown to inhibit tubulin polymerization, which is crucial for cell division. Additionally, it interacts with heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1), among others . These interactions often involve binding to specific active sites or altering the conformation of the target biomolecules, thereby modulating their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to inhibit the proliferation of cancer cells by disrupting microtubule dynamics and inducing cell cycle arrest. It also affects the expression of genes involved in apoptosis and stress responses, thereby influencing cell survival and adaptation to environmental changes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the colchicine binding site on tubulin, preventing its polymerization and thus inhibiting microtubule formation. Additionally, it can inhibit the activity of Hsp90 by binding to its ATP-binding domain, leading to the destabilization of client proteins. The compound also interacts with TrxR and HLSD1, modulating their enzymatic activities and affecting redox homeostasis and epigenetic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, but its activity may decrease over time due to gradual degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body. The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites. For instance, its interaction with TrxR can influence redox balance and impact the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux pumps such as P-glycoprotein (P-gp), which affects its intracellular concentration and localization. Additionally, binding proteins can sequester the compound in specific cellular compartments, influencing its bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy. For example, mitochondrial localization can enhance its ability to induce apoptosis by disrupting mitochondrial function .

Properties

IUPAC Name

3,4,5-trimethoxy-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-10-18(22)21-13-9-12(5-6-14(13)27-10)20-19(23)11-7-15(24-2)17(26-4)16(8-11)25-3/h5-10H,1-4H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRNOBUOWKUCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.